molecular formula C8H8ClN3 B3009400 6-Chloro-1-methylbenzimidazol-2-amine CAS No. 925460-91-9

6-Chloro-1-methylbenzimidazol-2-amine

Cat. No.: B3009400
CAS No.: 925460-91-9
M. Wt: 181.62
InChI Key: NSJJFVCJPRXNRE-UHFFFAOYSA-N
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Description

6-Chloro-1-methylbenzimidazol-2-amine is a substituted benzimidazole (B57391), a class of compounds featuring a bicyclic structure composed of fused benzene (B151609) and imidazole (B134444) rings. The specific substitutions of a chlorine atom at the 6-position, a methyl group at the 1-position, and an amine group at the 2-position define its unique chemical character and potential for further chemical modification and study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJFVCJPRXNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925460-91-9
Record name 6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
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Synthetic Methodologies and Strategies

Historical and Classical Approaches to Benzimidazole (B57391) Core Synthesis

The foundational methods for constructing the benzimidazole scaffold have been established for over a century and remain relevant in organic synthesis. These classical routes typically involve the cyclization of an o-phenylenediamine derivative with a one-carbon synthon.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acids and Derivatives

A cornerstone in benzimidazole synthesis is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, acid chlorides, or nitriles. This approach, often carried out under acidic conditions and at elevated temperatures, proceeds through an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. For the synthesis of a 6-chloro-1-methyl substituted benzimidazole, the key starting material would be 4-chloro-N1-methylbenzene-1,2-diamine. The reaction of this diamine with a suitable carboxylic acid derivative provides a direct route to the benzimidazole core. The choice of the carboxylic acid derivative can influence the reaction conditions required for efficient cyclization.

Phillips-Ladenburg Reaction and Its Adaptations

The Phillips-Ladenburg reaction is a specific and widely recognized method for benzimidazole synthesis that involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid, such as hydrochloric acid, at high temperatures. nih.govrsc.org This reaction is a robust method for the formation of 2-substituted benzimidazoles. The adaptation of this reaction for the synthesis of 6-Chloro-1-methylbenzimidazol-2-amine would necessitate the use of 4-chloro-N1-methylbenzene-1,2-diamine as the starting material. The reaction conditions, particularly the temperature and the choice of acid catalyst, are critical for achieving good yields and minimizing side reactions.

Weidenhagen Reaction Principles for Benzimidazole Formation

The Weidenhagen reaction offers an alternative classical approach to the benzimidazole core by reacting an o-phenylenediamine with an aldehyde or a ketone. nih.gov This condensation typically proceeds in the presence of an oxidizing agent to convert the initially formed dihydrobenzimidazole (benzimidazoline) intermediate to the aromatic benzimidazole. While this method is more commonly used for the synthesis of 2-alkyl or 2-aryl benzimidazoles, its principles can be adapted. For the synthesis of the target molecule, a protected amino group equivalent at the 2-position would be required, followed by deprotection.

Advanced Synthetic Protocols for 2-Aminobenzimidazoles

To directly introduce the 2-amino functionality, more modern and specific synthetic strategies have been developed. These methods often involve the use of reagents that provide both the carbon and the nitrogen atoms of the 2-amino group in a single cyclization step.

Cyanamide-Mediated Cyclizations

A highly effective and common method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanamide or a cyanogen halide, such as cyanogen bromide. This reaction provides a direct route to the desired 2-amino-substituted benzimidazole ring system. In the context of synthesizing this compound, the key step is the cyclization of 4-chloro-N1-methylbenzene-1,2-diamine with cyanogen bromide. This reaction proceeds via the formation of a guanidine intermediate which then undergoes intramolecular cyclization to yield the final product.

A general representation of this synthetic approach is the reaction of 4-chloro-N1-methylbenzene-1,2-diamine with N-Cyano-N-phenyl-p-toluenesulfonamide, which serves as a source of the cyano group, to afford 6-Chloro-1-methyl-1H-benzimidazol-2-amine. chemicalbook.com

Starting MaterialReagentProductReference
4-Chloro-N1-methylbenzene-1,2-diamineN-Cyano-N-phenyl-p-toluenesulfonamide6-Chloro-1-methyl-1H-benzimidazol-2-amine chemicalbook.com

N-Substituted Carbon Imidoyl Dichloride Pathways

The synthesis of 2-aminobenzimidazoles can be efficiently achieved through the use of N-substituted carbon imidoyl dichlorides. This pathway offers a significant improvement over traditional methods, which often require harsh conditions such as high temperatures, extended reaction times, or the use of toxic reagents like cyanogen bromide. nih.gov

A notable example is the use of a carboxybenzyl (Cbz)-protected imidoyl dichloride reagent. This reagent can be synthesized from carbon disulfide and ammonia. nih.gov The key advantage of this approach is its ability to facilitate the rapid and high-yielding synthesis of various 2-aminobenzimidazoles at room temperature. The reaction is tolerant of a wide array of functional groups on the starting o-phenylenediamine, including both electron-withdrawing and electron-releasing substituents. nih.gov For instance, the reaction proceeds efficiently even in the presence of a free carboxylic acid group on the phenylenediamine starting material. nih.gov

Regioselective Synthesis of this compound

The synthesis of this compound is a multi-step process where regioselectivity is a critical consideration at several stages. The precise placement of the chloro, methyl, and amino groups on the benzimidazole scaffold requires careful selection of starting materials and reaction conditions.

Strategies for Introducing the Chloro Substituent at Position 6

A primary and highly effective strategy for introducing the chlorine atom at the desired position is to begin the synthetic sequence with a pre-halogenated starting material. The use of 4-chloro-1,2-phenylenediamine (also known as 4-chloro-ortho-phenylenediamine) directly establishes the chloro substituent at the correct position, which will become the 6-position of the resulting benzimidazole ring system. nih.gov This approach circumvents the challenges of regioselectivity that can arise from direct halogenation of the benzimidazole core, where a mixture of isomers could be formed.

Direct halogenation of a pre-formed 2-aminobenzimidazole is an alternative, though potentially less selective, method. Reagents such as N-chlorosuccinimide (NCS) can be used for this purpose. However, the directing effects of the existing substituents on the benzimidazole ring would need to be carefully considered to ensure selective chlorination at the C-6 position. researchgate.net For 2-alkyl-5(6)-chlorobenzimidazoles, further halogenation has been shown to occur at the 6(5) position. semanticscholar.org

StrategyStarting MaterialReagent/ConditionAdvantage
Pre-functionalization4-chloro-1,2-phenylenediamineCondensation/CyclizationHigh regioselectivity for 6-chloro position.
Direct Halogenation2-aminobenzimidazoleN-chlorosuccinimide (NCS)Introduces chlorine onto existing ring.

Approaches for N1-Methylation and N-Alkylation

The introduction of the methyl group at the N1 position of the 6-chlorobenzimidazole ring is a key step that presents a regioselectivity challenge, as alkylation can occur at either the N1 or N3 nitrogen. The ratio of the resulting N1 and N3 isomers is influenced by the nature of the substituent at the C2 position, the alkylating agent, the solvent, and the reaction conditions.

Several methods have been developed to control the regioselectivity of N-alkylation:

Classical Alkylation: Using traditional alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base can lead to a mixture of N1 and N3 isomers.

Dimethyl Carbonate (DMC): DMC is considered a greener methylating agent. The reaction with DMC often requires heating to high temperatures (e.g., 140°C) to be effective. acs.org

Regioselective Methods: Specific methodologies have been developed to favor the formation of the sterically more hindered N1 isomer. These methods often involve mild reaction conditions and tolerate a wide range of functional groups. nih.gov

Biocatalytic Methylation: Enzymatic approaches, such as using SAM-dependent transferases, can provide high regioselectivity for the N-methylation of functionalized benzimidazoles on a preparative scale. researchgate.net

The biological properties of benzimidazole derivatives can be strongly influenced by the substitution at the N-1 position, making regiocontrolled synthesis particularly important. acs.org

Methylating AgentTypical ConditionsRegioselectivityNotes
Methyl Iodide (MeI)Base (e.g., K2CO3, NaH), solvent (e.g., DMF, Acetone)Often yields a mixture of N1 and N3 isomers.A classic and widely used method.
Dimethyl Carbonate (DMC)High temperature (e.g., 140°C)Can provide good yields.Considered a "green" methylating agent. acs.org
Specialized ReagentsMild conditionsHigh regioselectivity for the N1 isomer. nih.govDeveloped to overcome isomer mixture issues.
BiocatalysisEnzymatic (e.g., hsa-NMT)Excellent regioselectivity. researchgate.netGreen and highly selective approach.

Specific Methodologies for 2-Amino Group Formation within Substituted Benzimidazoles

The formation of the 2-amino group is a defining step in the synthesis of the target molecule. Several established methods exist for constructing this functionality.

One of the most common methods involves the cyclization of an appropriate o-phenylenediamine derivative with a cyanogen source.

Cyanogen Bromide (BrCN): This is a classic reagent for forming 2-aminobenzimidazoles. The reaction involves the condensation of o-phenylenediamine with BrCN. nih.gov

Cyanamide: The reaction of hydrochloride salts of o-phenylenediamines with cyanamide can also produce 2-aminobenzimidazoles. researchgate.net

Another significant pathway is the cyclodesulfurization of N-(2-aminoaryl)thioureas. This involves first forming a thiourea intermediate from the o-phenylenediamine and an isothiocyanate, followed by ring closure with the removal of sulfur. Various desulfurizing agents can be employed, including:

Mercury(II) oxide or chloride

Methyl iodide symbiosisonlinepublishing.com

Copper(I) chloride symbiosisonlinepublishing.com

Tosyl chloride symbiosisonlinepublishing.com

Carbodiimides nih.gov

More recently, simpler and less hazardous methods have been developed, such as using iodoacetic acid as the cyclodesulfurization agent, which can provide the desired product in high yield without the formation of difficult-to-remove side products. symbiosisonlinepublishing.com

Multi-Step Synthetic Pathways and Intermediate Derivatization

A logical and efficient multi-step pathway for the synthesis of this compound can be designed by combining the strategies outlined above. A highly plausible route commences with a pre-functionalized aromatic diamine.

Proposed Synthetic Pathway:

Step 1: Formation of 6-Chloro-1H-benzimidazol-2-amine. The synthesis begins with the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide (BrCN). This one-step condensation and cyclization directly yields the intermediate 6-Chloro-1H-benzimidazol-2-amine . This approach fixes the position of both the chlorine atom and the 2-amino group from the outset.

Step 2: N1-Methylation. The intermediate from Step 1, 6-Chloro-1H-benzimidazol-2-amine, is then subjected to a regioselective methylation reaction. To favor the formation of the desired N1-methylated product over the N3 isomer, a specialized methylation protocol would be employed. nih.gov For example, using methyl iodide in the presence of a suitable base and solvent system, followed by careful separation of the isomers if necessary. This step yields the final target compound, This compound .

Catalytic Systems and Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, the synthesis of benzimidazoles has been significantly advanced by the principles of green chemistry, focusing on the development of environmentally benign and efficient catalytic systems. chemmethod.comijarsct.co.in These modern approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials often associated with conventional methods. chemmethod.com

A variety of catalytic systems have been successfully employed:

Lewis Acid Catalysts: Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and HfCl₄ have proven to be highly effective catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamines and orthoesters at room temperature. mdpi.com

Solid Acid Catalysts: Heterogeneous catalysts like ZrO₂-Al₂O₃ offer advantages such as high yields, scalability, and the ability to be recycled and reused for multiple reaction cycles. rsc.org

Nanoparticle Catalysts: Nano-Fe₂O₃ has been used to catalyze the reaction between 1,2-diaminobenzenes and substituted aromatic aldehydes in an aqueous medium. This method is noted for its short reaction times, high efficiency, and the recyclability of the catalyst. rsc.org

Copper Catalysis: Copper(I)-catalyzed intramolecular Ullmann N-arylation is a widely used method for synthesizing benzimidazoles. Research into the reaction mechanism has led to the development of improved catalytic protocols with very low catalyst loading. rsc.org

In addition to advanced catalytic systems, green reaction conditions have been explored:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. mdpi.comrjptonline.org This technique has been used for the one-pot synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. ijarsct.co.in

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together (mechanochemistry), minimizes the use of volatile organic compounds and simplifies product isolation. rsc.org

Alternative Solvents: The use of environmentally friendly solvents like water or ionic liquids is a key aspect of green chemistry in benzimidazole synthesis. mdpi.comrsc.org

These green chemistry approaches offer sustainable and efficient alternatives to traditional synthetic methods, contributing to a more environmentally responsible chemical industry. ijarsct.co.in

Green ApproachCatalyst/ConditionStarting MaterialsKey Advantages
Catalysis Nano-Fe₂O₃o-phenylenediamines, aldehydesRecyclable catalyst, aqueous medium, short reaction time. rsc.org
ZrO₂-Al₂O₃o-phenylenediamines, aldehydesRecyclable solid acid catalyst, good yields. rsc.org
Copper(I)AmidinesLow catalyst loading, high efficiency. rsc.org
Reaction Conditions Microwave Irradiationo-phenylenediamines, aldehydesRapid, efficient, reduced energy consumption. ijarsct.co.inrjptonline.org
Solvent-Free (Grinding)o-phenylenediamines, aldehydesEco-friendly, simple product isolation. rsc.org
BiocatalysisBenzimidazoles, MeIHigh regioselectivity, mild conditions. researchgate.net

Application of Heterogeneous Catalysis (e.g., Nanocatalysts)

The use of heterogeneous catalysts in the synthesis of benzimidazole derivatives offers substantial advantages, such as ease of separation, catalyst recyclability, and enhanced stability. rsc.orgepa.gov Nanocatalysts, in particular, have gained prominence due to their high surface area and unique catalytic properties.

Recent research has demonstrated the utility of various nanocatalyst systems. For instance, copper(II) oxide (CuO) nanoparticles supported on a melamine-functionalized zirconium-based metal-organic framework (UiO-66-NH2-Mlm/CuO) have been effectively used for synthesizing benzimidazole derivatives. epa.gov This catalyst facilitates the reaction of o-phenylenediamines with aromatic aldehydes in ethanol at room temperature, showcasing high efficiency and stability. epa.gov Similarly, Fe3O4 magnetic nanoparticles have been employed as a core for catalyst support, allowing for easy magnetic separation and reuse. nih.gov These nanoparticles can be functionalized with materials like melamine and subsequently loaded with catalytic metals such as copper. nih.gov

Another notable example is the use of titania-supported iridium catalysts for the dehydrogenative synthesis of benzimidazoles from primary alcohols and 1,2-phenylenediamine derivatives. epa.gov Bimetallic catalysts, such as Mg-modified Cu-Pd/γ-Al2O3, have also been developed for the direct synthesis of benzimidazoles from 2-nitroaniline and ethanol. mdpi.com The addition of magnesium enhances the catalyst's activity by promoting the formation of active CuPd alloy sites and increasing the basicity of the support, which accelerates the dehydrogenation of the alcohol. mdpi.com Over this catalyst, 2-nitroaniline can be completely converted, achieving a high yield of the corresponding 2-methylbenzimidazole. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis

Catalyst Reactants Product Conditions Yield Source
UiO-66-NH2-Mlm/CuO NPs o-phenylenediamine, aromatic aldehydes 2-substituted benzimidazoles EtOH, 25°C High epa.gov
H2O2/TiO2 P25 nanoparticles 1,2-phenylenediamines, aromatic aldehydes 2-substituted benzimidazoles Solvent-free Excellent rsc.org
Cu-Pd/(Mg)γ-Al2O3 2-nitroaniline, ethanol 2-methylbenzimidazole 6 hours reaction time 98.8% mdpi.com
Fe3O4@Mel-CC@TEPA@CuO o-phenylenediamine, benzaldehyde 2-phenylbenzimidazole EtOH, RT, 20 mg catalyst 98% nih.gov

This table is interactive. Click on the headers to sort the data.

Solvent-Free and Environmentally Benign Synthetic Conditions

The development of solvent-free and environmentally benign synthetic methods aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating, enabling the rapid synthesis of benzimidazole derivatives in shorter reaction times (e.g., 15 minutes) with high yields (81-85%). internationaljournalcorner.com

Solvent-free reactions, often conducted under grinding or heating conditions, have proven effective. For example, the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes can be efficiently catalyzed by p-toluenesulfonic acid under solvent-free grinding conditions. rsc.org Another approach involves using a hydrogen peroxide/titanium dioxide (H2O2/TiO2 P25) nanoparticle system as a catalyst for the reaction between 1,2-phenylenediamines and aromatic aldehydes under solvent-free conditions, resulting in excellent yields. rsc.org

Furthermore, reactions can be performed under solvent-free conditions at elevated temperatures (e.g., 80°C) using catalysts like polyethylene glycol methacrylate-grafted tetraethyleneglycol-bridged dicationic imidazolium-based ionic liquid (POEGMA-g-TEGBDIM) or polymeric-based solid acids like [PVP-SO3H]HSO4. rsc.orgfrontiersin.org These methods offer significant advantages by minimizing the use of hazardous organic solvents.

Table 2: Environmentally Benign and Solvent-Free Synthesis of Benzimidazoles

Method Catalyst Reactants Conditions Yield Source
Microwave-Assisted Organic Synthesis (MAOS) None specified Carboxylic acids, 1,2-phenylenediamines Microwave irradiation, 15 min 81-85% internationaljournalcorner.com
Grinding p-toluenesulfonic acid o-phenylenediamines, aldehydes Solvent-free, grinding Moderate to Excellent rsc.org
Heterogeneous Catalysis H2O2/TiO2 P25 nanoparticles 1,2-phenylenediamines, aromatic aldehydes Solvent-free Excellent rsc.org
Ionic Liquid Catalysis POEGMA-g-TEGBDIM 2-aminobenzimidazole, aromatic aldehydes, etc. Solvent-free, 80°C Not specified frontiersin.org

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Metal-Mediated and Metal-Free Catalytic Methods

Both metal-mediated and metal-free catalytic systems have been extensively developed for the synthesis of 2-aminobenzimidazoles, offering diverse pathways to these valuable compounds.

Metal-Mediated Methods: Transition metals like copper, cobalt, and palladium are frequently used to catalyze the formation of the 2-aminobenzimidazole scaffold. researchgate.net A ligand- and additive-free aerobic cobalt-catalyzed method has been developed for the oxidative cyclization of 2-aminoanilines with isonitriles, providing substituted 2-aminobenzimidazoles in moderate to excellent yields. researchgate.net Copper-catalyzed methods are also prevalent. For instance, ligand-free copper(II) oxide nanoparticles can catalyze the intramolecular cyclization of o-bromoaryl derivatives to produce 2-aminobenzimidazoles. capes.gov.br This heterogeneous process allows for the recovery and recycling of the catalyst. capes.gov.br The synthesis of 2-aminobenzimidazoles often involves the cyclodesulfurization of thiourea precursors, a reaction that can be promoted by various metal agents, including mercury(II) oxide and copper(I) chloride. symbiosisonlinepublishing.com

Metal-Free Methods: In a push towards more sustainable chemistry, several metal-free synthetic routes have been established. researchgate.net One notable strategy involves the reaction of α-halogenated cyclohexanone with guanidine, mediated by N-bromosuccinimide (NBS) and oxone, to afford 2-aminobenzimidazoles. rsc.org This transition-metal-free approach is cost-effective and proceeds under mild conditions. rsc.org

Visible light has also been harnessed for the photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates. researchgate.net This one-pot reaction proceeds at ambient temperature in an open flask. researchgate.net Additionally, derivatives of 2-aminobenzimidazoles have been identified as powerful metal-free catalysts themselves for reactions like RNA cleavage, highlighting the functional versatility of this chemical class. acs.org

Table 3: Comparison of Metal-Mediated and Metal-Free Catalytic Methods

Method Type Catalyst/Reagent Reactants Key Features Source
Metal-Mediated Cobalt catalyst 2-aminoanilines, isonitriles Ligand- and additive-free, aerobic conditions researchgate.net
Metal-Mediated Copper(II) oxide nanoparticles o-bromoaryl derivatives Ligand-free, heterogeneous, recyclable catalyst capes.gov.br
Metal-Free NBS/oxone α-halogenated cyclohexanone, guanidine Transition-metal-free, mild conditions, cost-effective rsc.org
Metal-Free Visible light o-phenylenediamines, isothiocyanates Photocatalyst-free, one-pot, ambient temperature researchgate.net

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Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of the Benzimidazole (B57391) Core

In electrophilic aromatic substitution (EAS), the positions of attack on the benzimidazole ring are influenced by the combined directing effects of the substituents. The most electron-rich sites on the benzimidazole nucleus are generally positions 5 and 6. tandfonline.com In the case of 6-Chloro-1-methylbenzimidazol-2-amine, position 6 is blocked. The 2-amino group strongly activates the ring, particularly at positions 4 and 7 (ortho to the imidazole (B134444) nitrogen and influenced by the amino group's resonance). The chloro group at position 6 directs incoming electrophiles to positions 5 and 7. Consequently, electrophilic substitution is predicted to occur preferentially at the C5 and C7 positions.

The introduction of additional halogen atoms onto the benzimidazole core can be achieved under standard electrophilic halogenation conditions. Studies on similar 5(6)-chlorobenzimidazoles have shown that halogenation occurs at the vacant 6(5) position. tandfonline.com For this compound, the most probable sites for halogenation are the C5 and C7 positions, which are activated by the existing substituents.

The reaction typically proceeds using a halogenating agent such as bromine in acetic acid or an N-halosuccinimide (e.g., N-bromosuccinimide, NBS, or N-chlorosuccinimide, NCS) in a suitable solvent like chloroform. tandfonline.com

Table 1: Predicted Halogenation Reactions and Products

Reactant Reagent(s) Predicted Major Product(s) Reaction Type
This compound Br₂ / Acetic Acid 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine and/or 7-Bromo-6-chloro-1-methylbenzimidazol-2-amine Bromination
This compound NCS / Chloroform 5,6-Dichloro-1-methylbenzimidazol-2-amine and/or 6,7-Dichloro-1-methylbenzimidazol-2-amine Chlorination

Nitration of the benzimidazole ring is a common electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). Research on the nitration of 2-alkyl-5(6)-chlorobenzimidazoles indicates that substitution occurs at the 6(5) and subsequently at the 4(7) positions. tandfonline.comresearchgate.net

Given the substitution pattern of this compound, the nitro group is expected to be directed to the C5 or C7 position. The precise product distribution would depend on the specific reaction conditions and the subtle interplay of the electronic and steric effects of the substituents.

Table 2: Predicted Nitration Reaction and Products

Reactant Reagent(s) Predicted Major Product(s) Reaction Type
This compound Conc. HNO₃ / Conc. H₂SO₄ 6-Chloro-1-methyl-5-nitrobenzimidazol-2-amine and/or 6-Chloro-1-methyl-7-nitrobenzimidazol-2-amine Nitration

Nucleophilic Substitution Reactions at the 2-Amino and Chloro Sites

The molecule possesses two primary sites for nucleophilic attack or reaction: the exocyclic 2-amino group and the carbon atom bearing the chloro substituent at position 6.

The primary amino group at the C2 position is nucleophilic and is the most reactive site for derivatization with various electrophiles. researchgate.net

Acylation and Aroylation: The 2-amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride), or aroylating agents like benzoyl chloride, to form the corresponding amides. This reaction is a standard method for protecting the amino group or for synthesizing derivatives with modified properties. researchgate.netresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamides. This is a common reaction for primary amines.

Imine Formation: The primary amino group undergoes condensation with aldehydes and ketones, typically under mild acid catalysis, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the elimination of a water molecule and is a versatile method for creating C=N double bonds. nih.govtsijournals.com

Table 3: Derivatization Reactions of the 2-Amino Group

Reaction Type Electrophilic Reagent Example General Product Structure
Acylation Acetyl chloride N-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)acetamide
Aroylation Benzoyl chloride N-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)benzamide
Sulfonylation Benzenesulfonyl chloride N-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide
Imine Formation Benzaldehyde (E/Z)-N-Benzylidene-6-chloro-1-methyl-1H-benzimidazol-2-amine

Nucleophilic aromatic substitution (SNAr) of a halogen on a benzene (B151609) ring is generally a difficult reaction. It requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org In this compound, the ring is not activated for SNAr at the C6 position; in fact, the 2-amino group is electron-donating, which disfavors this mechanism.

Therefore, direct displacement of the chloro group by common nucleophiles (e.g., alkoxides, amines) via the addition-elimination SNAr mechanism is expected to be unfeasible under standard conditions. Such transformations would likely require very harsh conditions of high temperature and pressure. pressbooks.pub Alternative, more modern synthetic methods would be necessary to achieve substitution at this position. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, represent a more viable strategy for replacing the chloro substituent with a wide range of functional groups.

Functional Group Interconversions and Derivatization Strategies

The chemical reactivity profile of this compound allows for several strategies for functional group interconversion and the synthesis of a diverse library of derivatives.

Derivatization via the 2-Amino Group: As detailed in section 3.2.1, the 2-amino group is the most accessible handle for derivatization, enabling the synthesis of various amides, sulfonamides, and imines.

Derivatization via the Benzene Ring: Electrophilic substitution, as described in section 3.1, provides a pathway to introduce new functionalities onto the benzene portion of the molecule. For example, a nitro group introduced at the C5 or C7 position can be readily reduced to a new amino group. This new amino function can then undergo its own set of derivatization reactions, leading to polysubstituted benzimidazoles.

Derivatization at C6: While direct nucleophilic substitution of the chloro group is challenging, its presence allows for derivatization through modern organometallic chemistry. Palladium-catalyzed cross-coupling reactions are the state-of-the-art method for forming new carbon-carbon or carbon-heteroatom bonds at this position, significantly expanding the synthetic utility of the chloro substituent.

Ring-Opening and Rearrangement Reactions of Benzimidazole Systems

The benzimidazole core, a key structural motif in numerous pharmacologically active compounds, exhibits a range of chemical reactivities that allow for its transformation into other heterocyclic systems or functionalized derivatives. Among these transformations, ring-opening and rearrangement reactions are of significant interest as they provide pathways to novel molecular scaffolds. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of the benzimidazole ring system provides a strong indication of its potential chemical behavior under various conditions.

Ring-Opening Reactions

The stable, aromatic nature of the benzimidazole ring means that it does not readily undergo ring-opening reactions. However, under specific conditions, particularly when the imidazole ring is quaternized, it becomes susceptible to nucleophilic attack, leading to cleavage of the ring.

One notable example is the transformation of benzimidazole salts into benzodiazepines. This process involves a continuous ring-opening hydrolysis of the benzimidazole salt, followed by an intramolecular C−H bond activation. researchgate.netnih.gov This reaction highlights how activation of the benzimidazole system, in this case through salt formation, can facilitate a ring-opening event that leads to the construction of a larger, seven-membered ring system.

Another instance of ring-opening has been observed during the benzylation of benzimidazole. In addition to the expected N-benzylation products, a ring-opened product resulting from 1,3-dibenzylation has been identified. researchgate.net This suggests that under certain substitution conditions, the imidazole ring can be cleaved to yield acyclic intermediates.

The general mechanism for such ring-opening reactions often involves the following steps:

Activation of the Benzimidazole Ring: This typically occurs through quaternization of one or both nitrogen atoms, which increases the electrophilicity of the ring carbons.

Nucleophilic Attack: A nucleophile, such as a hydroxide (B78521) ion or another reagent, attacks an electrophilic carbon atom (often C2) of the imidazole ring.

Ring Cleavage: This attack leads to the breaking of a carbon-nitrogen bond, resulting in a ring-opened intermediate.

Subsequent Reactions: The ring-opened intermediate can then undergo further reactions, such as intramolecular cyclization to form a new ring system, as seen in the synthesis of benzodiazepines. researchgate.netnih.gov

Below is a table summarizing representative ring-opening reactions of benzimidazole systems.

Starting MaterialReagents/ConditionsKey TransformationProduct ClassReference(s)
Benzimidazole SaltsHydrolysis, Intramolecular C-H activationRing-opening of imidazole, followed by ring closurePyrido-benzodiazepines researchgate.netnih.gov
BenzimidazoleBenzylation1,3-Dibenzylation leading to ring cleavageAcyclic aniline (B41778) derivative researchgate.net

Rearrangement Reactions

Rearrangement reactions of benzimidazole systems, or reactions leading to their formation via rearrangement, are also documented. These reactions often involve the transformation of other heterocyclic structures into the more stable benzimidazole core.

An important example is the acid-catalyzed rearrangement of quinoxalinone derivatives to yield benzimidazole derivatives. rsc.org Quinoxalin-2(1H)-ones, when treated with acid, can undergo a rearrangement to form 2-substituted benzimidazoles. This type of reaction provides an alternative synthetic route to the benzimidazole scaffold, starting from a different heterocyclic system.

The general principles of rearrangement reactions often involve the migration of an atom or group from one position to another within the molecule, frequently proceeding through a cationic or anionic intermediate. In the context of benzimidazole chemistry, these rearrangements can be driven by the formation of the stable aromatic benzimidazole ring.

The following table outlines a key rearrangement reaction leading to benzimidazole systems.

Starting MaterialReagents/ConditionsKey TransformationProduct ClassReference(s)
Spiro-quinoxalinone derivativeAcid-catalyzedRearrangement of the quinoxalinone ring systemBenzimidazole derivative rsc.org

While the direct ring-opening and rearrangement of this compound itself is not explicitly detailed, the established reactivity of the broader benzimidazole family suggests that this compound could potentially undergo similar transformations. The presence of the chloro and methyl substituents on the benzene ring, and the amine group at the 2-position, would likely influence the electronic properties of the ring system and, consequently, its reactivity in these types of reactions. Further research would be necessary to fully elucidate the specific pathways and products for this particular derivative.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) within a molecule. For 6-Chloro-1-methylbenzimidazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amino protons.

The N-methyl group (N-CH₃) is expected to produce a sharp singlet, as these protons are not coupled to any neighboring protons. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

ProtonExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic H-4~7.2-7.4d
Aromatic H-5~7.0-7.2d
Aromatic H-7~7.4-7.6s or d
N-CH₃~3.6s
-NH₂Variable (broad)s (broad)

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atom attached to the amino group (C-2) is expected to resonate at a significantly downfield position. The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the chloro and methylamino substituents. The carbon atom bonded to the chlorine atom (C-6) will experience a downfield shift due to the electronegativity of chlorine. The N-methyl carbon will appear in the aliphatic region.

CarbonExpected Chemical Shift (δ, ppm)
C-2~160
C-4~110
C-5~120
C-6~125
C-7~115
C-8a~140
C-4a~135
N-CH₃~30

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments of the ¹H and ¹³C NMR spectra. researchgate.net

COSY spectra would reveal correlations between coupled protons. For instance, a cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the aromatic ring.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This would allow for the definitive assignment of each protonated aromatic carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₈H₈ClN₃. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with high confidence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Given the molecular formula C₈H₈ClN₃, the monoisotopic mass of this compound is approximately 181.04 g/mol . Therefore, the MALDI-TOF spectrum would be anticipated to display a significant ion peak at m/z ≈ 182.05. A characteristic isotopic pattern would also be expected due to the presence of the chlorine atom, with a peak at m/z ≈ 184.05 (for the ³⁷Cl isotope) having an intensity of roughly one-third of the main [M+H]⁺ peak (containing ³⁵Cl).

X-ray Crystallography for Solid-State Structure Determination

Based on crystal structures of related benzimidazole (B57391) derivatives, such as 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole, the core benzimidazole system is expected to be nearly planar. researchgate.net The exocyclic amine group and the N-methyl group would be positioned in this plane. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amine group (N-H···N), forming chains or more complex networks within the crystal lattice. researchgate.netnih.gov

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System
Crystal System Likely Monoclinic or Orthorhombic
Space Group To be determined
Key Bond Length (C-Cl) ~1.74 Å
Key Bond Length (C-N_amine) ~1.36 Å
Key Bond Length (N-CH₃) ~1.47 Å
Key Feature Planar benzimidazole ring system

Vibrational Spectroscopy

While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups and data from analogous compounds. The primary amine (NH₂) group is expected to show two distinct stretching vibrations. The C-N and C-Cl bonds, along with the vibrations of the benzimidazole ring system, would also produce characteristic bands.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3300 Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3150-3000 Aromatic C-H Stretch Benzimidazole Ring
2980-2850 Aliphatic C-H Stretch Methyl (-CH₃)
1650-1600 N-H Bend (Scissoring) Primary Amine (-NH₂)
1620-1450 C=C and C=N Ring Stretching Benzimidazole Ring
1340-1250 Aromatic C-N Stretch Aryl-N

Experimental Raman data for this compound is not documented in the searched literature. Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. The spectrum would be expected to be dominated by strong bands from the aromatic ring system due to its high polarizability. The symmetric vibrations of the benzimidazole core and the C-Cl stretch would likely be prominent.

Table 3: Predicted Raman Shifts for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3150-3000 Aromatic C-H Stretch Benzimidazole Ring
1620-1550 Ring Stretching Modes Benzimidazole Ring
~1000 Ring Breathing Mode Benzimidazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A UV-Vis spectrum for this compound has not been found in the reviewed literature. The electronic spectrum of this compound is expected to arise from π → π* and n → π* transitions within the conjugated benzimidazole system. Studies on similar compounds, such as 2-aminobenzimidazole and derivatives of 6-chloro benzothiazole, show characteristic absorption maxima in the ultraviolet region. nih.govresearchgate.net The spectrum would likely exhibit two or three main absorption bands between 200 and 300 nm. The exact position and intensity of these bands (λ_max) would be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Wavelength Range (nm) Electronic Transition Chromophore
270-290 π → π* Benzene-like transition
230-250 π → π* Imidazole-like transition

Elemental Analysis (CHN) for Composition Verification

Experimental elemental analysis data for this compound is not available. However, the theoretical composition can be calculated from its molecular formula, C₈H₈ClN₃, and molecular weight of 181.62 g/mol . This analysis is crucial for verifying the purity and empirical formula of a synthesized sample.

Table 5: Calculated Elemental Composition of this compound (C₈H₈ClN₃)

Element Symbol Atomic Mass Count Total Mass Mass Percentage (%)
Carbon C 12.011 8 96.088 52.91%
Hydrogen H 1.008 8 8.064 4.44%
Chlorine Cl 35.453 1 35.453 19.52%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

No specific DFT or Ab Initio studies for 6-Chloro-1-methylbenzimidazol-2-amine were identified. Such calculations would be necessary to determine the fundamental quantum chemical properties of the molecule.

Detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles for this compound, is not available. A conformational analysis, which would identify the most stable three-dimensional arrangement of the atoms, has not been published.

There is no published data on the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap, a key indicator of chemical stability, remains uncalculated for this specific compound. For other benzimidazole (B57391) derivatives, DFT has been used to determine these parameters. nih.gov

Maps of the molecular electrostatic potential (MEP) and detailed charge distribution analyses for this compound are not available. These analyses would be instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Quantitative reactivity descriptors such as Fukui functions, chemical hardness, softness, electronegativity, and electron transfer rates have not been computationally determined for this compound. These descriptors are derived from electronic structure calculations and provide a theoretical basis for predicting the molecule's chemical behavior.

Molecular Dynamics and Monte Carlo Simulations for Adsorption Behavior

No molecular dynamics or Monte Carlo simulation studies focused on the adsorption behavior of this compound on any surface have been found in the literature. Such simulations are valuable for understanding interaction mechanisms at interfaces, for example, in the context of corrosion inhibition. researchgate.netjksus.org

Quantitative Structure-Property Relationship (QSPR) Modeling

While QSPR and Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for classes of benzimidazole derivatives to predict properties like biological activity or corrosion inhibition efficiency researchgate.netjocpr.comnih.govresearchgate.net, no models specifically including or focusing on this compound have been published. The development of such a model would require a dataset of related compounds and their experimentally measured properties, which is not currently available.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. researchgate.net These theoretical calculations can forecast vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set, followed by frequency or NMR shielding calculations. researchgate.netnih.gov

The predicted spectra serve as a valuable tool for validating experimental findings. For instance, the calculated FT-IR spectrum can be compared with the experimental spectrum to assign specific vibrational modes to observed absorption bands. nih.gov A strong correlation between the predicted and measured data provides confidence in the optimized molecular structure and the computational model. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm structural assignments.

While specific computational spectroscopic studies for this compound are not detailed in the available literature, the methodology is well-established for related benzimidazole derivatives. nih.gov For these related structures, DFT calculations have successfully been used to analyze their structural and electronic properties, which are then linked to their observed chemical behavior and reactivity. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and optimizing conditions. Computational chemistry offers a window into the energetic landscape of a reaction, allowing for the elucidation of detailed pathways that are often difficult to probe experimentally. By using methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. nih.gov

This process involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. By mapping the entire reaction coordinate, a complete energy profile can be constructed, revealing the step-by-step transformation of reactants into products.

Furthermore, analyzing the electronic structure at various points along the reaction pathway, through tools like Molecular Electrostatic Potential (MEP) maps, can reveal the regions of a molecule that are susceptible to nucleophilic or electrophilic attack. nih.gov While specific mechanistic pathways for this compound have not been extensively published, these computational techniques are standard practice for investigating the reactivity of heterocyclic compounds, providing insights into their synthesis and functionalization. nih.gov

Hirshfeld Surface Analysis and Non-Covalent Interactions

The arrangement of molecules in a crystal lattice is dictated by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal structure. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal.

For the closely related compound, 2-amino-1-methylbenzimidazole, a detailed Hirshfeld surface analysis was performed on its nickel(II) complex. nih.gov The findings from this study provide a strong model for the types of interactions that would be expected in the crystal structure of this compound. The analysis revealed the dominant role of specific non-covalent interactions in the crystal packing. nih.gov

The key intermolecular contacts and their relative contributions to the Hirshfeld surface are detailed in the table below.

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H71.7%
H···C / C···H17.7%
O···H / H···O7.6%
N···H / H···N2.2%
Other (C···N, C···C, O···O)0.8%
Data derived from a study on a complex of the closely related 2-amino-1-methylbenzimidazole. nih.gov

As shown, H···H contacts make up the vast majority of the interactions, which is typical for organic molecules rich in hydrogen atoms. nih.gov The significant contribution from H···C/C···H and O···H/H···O contacts further highlights the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. nih.gov Such analysis is crucial for understanding the crystal engineering principles of benzimidazole derivatives and for predicting their physical properties, such as solubility and polymorphism.

Mechanistic Investigations of Biological Activities

Exploration of Molecular Targets and Binding Interactions

The biological activities of benzimidazole (B57391) derivatives are often initiated by their interaction with specific molecular targets, leading to the modulation of cellular functions.

Enzyme Inhibition Mechanisms (e.g., Receptor Tyrosine Kinases)

Benzimidazole scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of enzymes. Various derivatives have been identified as potent inhibitors of several key enzymes, particularly kinases and topoisomerases, which are crucial in the development of anticancer agents. nih.govresearchgate.net For instance, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a benzimidazole moiety were identified as dual Src/Abl kinase inhibitors with significant antiproliferative activity. nih.gov Similarly, certain N-benzyl derivatives of aminoflavone, which can be considered structurally related to substituted amines, have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov

Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives

Enzyme TargetExample Benzimidazole Derivative ClassBiological Context
Src/Abl Kinase2-(aminopyrimidinyl)thiazole-5-carboxamidesAnticancer (Chronic Myelogenous Leukemia) nih.gov
Topoisomerase IIN-benzyl derivatives of 6-aminoflavoneAnticancer (Breast and Lung Cancer) nih.gov
Acetylcholinesterase (AChE)Azinane triazole-based derivativesNeurodegenerative Diseases nih.gov
α-glucosidaseAzinane triazole-based derivativesDiabetes Mellitus nih.gov

Receptor Ligand Binding Studies (e.g., PqsR receptor inPseudomonas aeruginosa)

The PqsR (MvfR) is a key transcriptional regulator of the quorum-sensing system in the pathogenic bacterium Pseudomonas aeruginosa. This system controls the expression of numerous virulence factors and is crucial for biofilm formation. Specific benzamide-benzimidazole compounds have been shown to act as inhibitors of the PqsR receptor. This inhibition disrupts the quorum-sensing signaling cascade, leading to a reduction in virulence factor production and biofilm formation. nih.gov Such compounds that interfere with bacterial communication without directly killing the bacteria are considered promising antivirulence agents.

Interference with Cellular Signaling Pathways

Benzimidazole derivatives have been shown to interfere with critical cellular signaling pathways implicated in diseases like cancer. One such pathway is the WNT/β-catenin signaling cascade, which, when dysregulated, is linked to cancer cell proliferation and the generation of cancer stem cells. nih.gov A specific (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, known as RS4690, has been identified as a potent and selective inhibitor of the Dishevelled 1 (DVL1) protein. nih.gov DVL1 is a crucial component in the WNT pathway, and its inhibition effectively blocks the downstream signaling, demonstrating the potential of complex substituted heterocyclic compounds to modulate such pathways. nih.gov

Modulation of Gene Expression and Quorum Sensing Inhibition in Bacterial Populations

The inhibition of receptors like PqsR in bacteria directly leads to the modulation of gene expression. PqsR is a transcriptional activator that controls an operon responsible for the synthesis of quinolone signal molecules. By binding to and inhibiting PqsR, benzimidazole-based compounds can prevent the expression of genes required for virulence factor production and biofilm maturation in P. aeruginosa. nih.gov This interference with quorum sensing, a cell-density-dependent gene regulation system, represents a significant antimicrobial strategy that may be less likely to induce resistance compared to traditional antibiotics. nih.gov

Inhibition of Biochemical Pathways (e.g., Purine (B94841) Nucleotide Biosynthesis in Analogues)

The benzimidazole core structure is a bioisostere of naturally occurring purines. This structural similarity allows benzimidazole derivatives to interact with enzymes and receptors that normally bind purine nucleotides. While direct evidence for 6-Chloro-1-methylbenzimidazol-2-amine inhibiting purine nucleotide biosynthesis is not prominent in the reviewed literature, this remains a plausible mechanism for some analogues. By mimicking purines, these compounds could potentially act as competitive inhibitors for enzymes involved in the de novo synthesis of purine nucleotides, thereby disrupting DNA and RNA synthesis and cellular metabolism.

Molecular Mechanism of Action in Selective Biological Contexts (e.g., anticancer or antimicrobial properties of related benzimidazoles)

The diverse biological activities of the benzimidazole class stem from a variety of molecular mechanisms, making them versatile scaffolds for drug development.

In the context of anticancer properties, the mechanisms are multifaceted. As discussed, the inhibition of crucial enzymes like protein kinases (e.g., Src/Abl) and topoisomerase II disrupts cell cycle progression, signaling, and DNA integrity in cancer cells. nih.govnih.gov Furthermore, interference with key signaling pathways such as the WNT/β-catenin pathway can halt cancer cell proliferation. nih.gov Some metal complexes of benzimidazole-derived Schiff bases have also been shown to induce cancer cell death through multiple pathways, including triggering mitochondrial apoptosis, interacting with DNA, causing cell cycle arrest, and inducing DNA damage. mdpi.com

In an antimicrobial context, a key mechanism for benzimidazole derivatives is the disruption of bacterial communication through quorum sensing inhibition. nih.gov By targeting transcriptional regulators like PqsR, these compounds can effectively "disarm" pathogens like P. aeruginosa by downregulating the expression of virulence factors necessary for establishing an infection and forming resilient biofilms. nih.gov This antivirulence approach is a promising strategy to combat multidrug-resistant bacteria. nih.gov

Table 2: Summary of Investigated Biological Activities and Proposed Mechanisms for the Benzimidazole Class

Biological ActivityProposed Molecular MechanismExample Molecular Target
AnticancerEnzyme InhibitionSrc/Abl Kinase, Topoisomerase II nih.govnih.gov
Interference with Signaling PathwaysDishevelled 1 (DVL1) in WNT pathway nih.gov
Induction of Apoptosis & DNA DamageDirect DNA interaction, mitochondrial pathways mdpi.com
AntimicrobialQuorum Sensing InhibitionPqsR (MvfR) receptor nih.gov
Inhibition of Virulence Factor ProductionDownregulation of PqsA and PqsBC expression nih.gov
Biofilm DisruptionInterference with quorum-sensing regulated biofilm formation nih.gov

Advanced Applications in Chemical Research

Role as a Building Block and Synthon in Complex Organic Synthesis

In organic synthesis, "building blocks" are readily available molecules that possess reactive functional groups, allowing them to be incorporated into larger, more complex structures. A "synthon" is a conceptual unit within a molecule that aids in planning a synthesis. 6-Chloro-1-methylbenzimidazol-2-amine possesses key features that make it a potentially valuable building block.

The primary reactive site is the 2-amino group, which can undergo a variety of chemical transformations. This exocyclic amine behaves as a nucleophile, making it suitable for reactions such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines.

Condensation Reactions: Participation in cyclization reactions to form new fused heterocyclic systems.

Diazotization: Conversion of the amino group into a diazonium salt, a highly versatile intermediate that can be substituted with various nucleophiles (e.g., -OH, -CN, halides) or used in coupling reactions.

The benzimidazole (B57391) core itself is aromatic and generally stable, providing a rigid scaffold for the resulting molecules. The chlorine atom at the 6-position and the methyl group at the 1-position modify the electronic properties and steric environment of the ring system, which can influence the reactivity of the 2-amino group and the properties of the final products. While its unmethylated analog, 6-Chloro-1H-benzimidazol-2-amine, is commercially available as a research chemical and building block, the N-methylation in this compound offers a distinct structural motif for synthetic chemists to exploit in the creation of novel compounds. biosynth.com

Development as a Probe Molecule for Biochemical Studies

Biochemical probes are molecules designed to identify, locate, or quantify specific molecules or to study biological processes. They often contain a recognition element that binds to a biological target and a reporter group (like a fluorescent tag or a radioactive isotope) for detection.

There are no documented studies on the use of this compound as a biochemical probe. However, the benzimidazole scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. This suggests that derivatives of this compound could be developed into probes.

The 2-amino group serves as a convenient chemical handle for attaching reporter groups or reactive functionalities. For instance, a fluorescent dye could be covalently linked to the amino group. The resulting fluorescently-labeled molecule could then be used in biochemical assays to:

Visualize the localization of a target protein within a cell if the benzimidazole core has an affinity for it.

Quantify binding interactions with a target through techniques like fluorescence polarization.

Screen for inhibitors that compete for the same binding site.

By modifying the 2-amino position, this compound could be converted from a simple building block into a sophisticated tool for fundamental biochemical and cell biology research.

Potential in Materials Science Applications (e.g., Corrosion Inhibition)

The protection of metals from corrosion is a critical industrial challenge. Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are widely studied as corrosion inhibitors. nih.gov The benzimidazole class is well-established for its effectiveness in protecting metals like steel, copper, and aluminum, especially in highly aggressive acidic environments. nih.govnih.gov

Benzimidazole derivatives function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. researchgate.net This adsorption occurs through the interaction of the heteroatoms' lone pair electrons and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms. This process blocks the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying them as mixed-type inhibitors. nih.govnih.gov

While this compound has not been specifically tested, its structure contains all the necessary features for a potent corrosion inhibitor:

Multiple Nitrogen Atoms: The imidazole (B134444) ring and the exocyclic amino group provide multiple sites for coordination to the metal surface.

Aromatic System: The π-electrons of the fused benzene (B151609) and imidazole rings contribute to stable adsorption on the metal.

Electron-donating/withdrawing groups: The chloro group (electron-withdrawing) and methyl group (electron-donating) can modulate the electron density of the molecule, potentially enhancing its adsorption characteristics.

Studies on various benzimidazole derivatives have demonstrated high inhibition efficiencies, often exceeding 95%, as shown in the table below. nih.govnih.gov Given its structural similarities, this compound is a strong candidate for investigation as an effective corrosion inhibitor.

Benzimidazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amineCarbon Steel (X56)1 M HCl~98% nih.gov
1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amineCarbon Steel (X56)1 M HCl~98% nih.gov
1,2-DibenzylbenzimidazoleMild Steel1 M HCl98.2% nih.gov
2-MercaptobenzimidazoleMild Steel1 M HCl97.0% nih.gov

Precursor for Functionalized Dyes and Pigments in Chemical Industries

The organic dye and pigment industry relies heavily on aromatic amines as key starting materials. epa.gov These compounds can be transformed into vibrant, stable colorants through diazotization followed by azo coupling. Heterocyclic amines, in particular, are used to create high-performance pigments with excellent lightfastness and thermal stability. For example, pigments based on benzimidazolone are widely used in inks, paints, and plastics. researchgate.net

Although there is no specific literature describing the use of this compound for this purpose, its chemical structure makes it a suitable candidate as a precursor for azo dyes and pigments. The synthesis would likely follow a classical two-step process:

Diazotization: The 2-amino group of the molecule would be treated with a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. This reactive intermediate is typically prepared at low temperatures.

Azo Coupling: The resulting diazonium salt would then be reacted with a "coupling component"—an electron-rich aromatic compound such as a phenol, naphthol, or an acetoacetanilide (B1666496) derivative. This electrophilic aromatic substitution reaction forms a new molecule containing an azo group (-N=N-), which is a powerful chromophore responsible for the color of the compound.

The final color and properties of the dye or pigment would be influenced by the entire molecular structure, including the benzimidazole core and the chosen coupling component. The chloro and methyl substituents on the benzimidazole ring would fine-tune the shade, solubility, and performance characteristics (e.g., resistance to fading and chemicals) of the resulting colorant. The synthesis of pigments from 5-amino-o-nitrobenzimidazol-2-one demonstrates the utility of the aminobenzimidazole scaffold in producing colorants with desirable properties. researchgate.net

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Chloro-1-methylbenzimidazol-2-amine will likely pivot towards green and sustainable chemistry principles to address the economic and environmental shortcomings of traditional batch processing. omicsonline.org A primary area of development is the adoption of continuous flow chemistry. omicsonline.orgacs.org This approach offers substantial improvements over conventional methods by enabling rapid reaction optimization, superior heat and mass transfer, and enhanced safety for handling reactive intermediates. omicsonline.orgnih.govacs.org The use of heterogeneous catalysts, such as polymer-supported sulfonic acids within flow reactors, can yield benzimidazole (B57391) derivatives with high efficiency and allow for catalyst recycling, further boosting sustainability. omicsonline.org

Another promising frontier is the application of biocatalysis. kcl.ac.ukresearchgate.net Employing enzymes, such as oxidases or lipases, can facilitate the construction of the benzimidazole core under exceptionally mild and eco-friendly conditions, often using water as a solvent. vapourtec.comnih.govresearchgate.net Chemo-enzymatic and photoenzymatic strategies, which combine the selectivity of enzymes with the reactivity of chemical or light-driven catalysts, open new avenues for atom-efficient and highly selective syntheses. kcl.ac.ukresearchgate.net These biocatalytic methods represent a significant step towards reducing the environmental footprint associated with the production of complex heterocyclic compounds. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
MethodologyKey AdvantagesPotential for this compoundReferences
Traditional Batch SynthesisWell-established proceduresBaseline for comparison; often involves harsh conditions and significant waste. omicsonline.org
Continuous Flow ChemistryIncreased safety, scalability, process intensification, reduced waste.Offers a scalable, efficient, and safer manufacturing process. acs.orgacs.org omicsonline.orgnih.gov
BiocatalysisMild reaction conditions, high selectivity, use of aqueous media, eco-friendly.Enables a greener synthesis route with potentially high stereoselectivity. researchgate.netnih.gov kcl.ac.ukvapourtec.com
Heterogeneous CatalysisCatalyst is easily separated and recyclable, minimizing waste.Development of recyclable catalysts (e.g., metal-loaded hydrogels) for sustainable production. nih.gov omicsonline.orgnih.gov

Application of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like FT-IR, 1D NMR, and mass spectrometry are fundamental for routine characterization, a deeper and more precise structural elucidation of this compound will benefit from advanced techniques. nih.govtsijournals.com Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is paramount in this regard. wikipedia.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignments of proton and carbon signals, especially in complex derivatives. ipb.ptlibretexts.org

HSQC experiments, for instance, directly correlate protons to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is invaluable for confirming the connectivity of the entire molecular framework. libretexts.orgemerypharma.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms, offering insights into the compound's three-dimensional conformation in solution. ipb.pt The integration of these experimental techniques with theoretical calculations, such as Density Functional Theory (DFT), can provide a powerful comparative tool to validate the assigned structure and understand its electronic properties. researchgate.netdergipark.org.tr For definitive solid-state structure, single-crystal X-ray diffraction remains the gold standard and will be crucial for studying polymorphism and intermolecular interactions in crystalline forms. nih.govresearchgate.net

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive molecules. For this compound, future research will focus on refining existing computational models to enhance their predictive power. rsc.org While molecular docking is a standard approach for predicting binding modes, its accuracy can be significantly improved by incorporating molecular dynamics (MD) simulations. rsc.orgsemanticscholar.org MD simulations analyze the physical movements of the ligand-protein complex over time, providing critical insights into its stability, conformational changes, and the key amino acid residues involved in the interaction. jksus.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will also evolve. jksus.org The development of 3D-QSAR models, which consider the three-dimensional properties of molecules (e.g., electrostatic and steric fields), can lead to more accurate predictions of biological activity. rsc.org Integrating these models with machine learning algorithms could further enhance their ability to screen virtual libraries and prioritize candidates for synthesis. Additionally, the use of DFT to calculate electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and molecular electrostatic potential (MEP) maps, will continue to be vital for predicting chemical reactivity and interaction sites. nih.govnih.gov

Table 2: Future Directions in Computational Modeling
Computational TechniqueCurrent ApplicationFuture Refinement/DirectionReferences
Molecular DockingPredicts binding pose and affinity of a ligand to a protein target.Integration with more sophisticated scoring functions; use in virtual high-throughput screening. researchgate.netresearchgate.net
Molecular Dynamics (MD)Assesses the stability and dynamics of the ligand-protein complex.Longer-timescale simulations for better sampling of conformational space; binding free energy calculations (e.g., MM/PBSA). semanticscholar.org rsc.orgjksus.orgnih.gov
QSARCorrelates chemical structure with biological activity.Development of 3D-QSAR models; integration with machine learning for improved predictive accuracy. rsc.orgjksus.org
Density Functional Theory (DFT)Calculates electronic structure, reactivity descriptors, and spectroscopic properties.Application to predict reaction mechanisms and transition states; refinement of MEP maps to guide drug design. nih.gov nih.govacs.org

Deeper Elucidation of Mechanistic Pathways for Biological Interactions

The benzimidazole scaffold is known to interact with a multitude of biological targets, including tubulin, kinases, and topoisomerases, which accounts for its broad range of pharmacological activities. nih.gov A critical future direction for this compound is the precise identification of its molecular targets and the detailed elucidation of its mechanism of action. This moves beyond simply observing a biological effect to understanding the specific protein interactions that cause it.

Advanced chemical biology and proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), can be employed to identify binding partners directly from cell lysates. Once a primary target is identified, structural biology methods like X-ray co-crystallography can provide an atomic-level snapshot of the binding interaction. This information is invaluable for structure-based drug design, allowing for the rational modification of the compound to improve potency and selectivity. These experimental approaches, when combined with the refined computational models described previously, will enable a comprehensive understanding of how this compound exerts its biological effects. semanticscholar.org

Exploration of Novel Application Domains beyond Current Research Areas

While the vast majority of benzimidazole research is concentrated in medicinal chemistry, the unique electronic and structural properties of the heterocyclic core suggest potential in other domains. arabjchem.orgdoaj.org Future research should explore these novel applications for this compound and its derivatives. One underexplored area is materials science, where polybenzimidazoles have been investigated for use in high-performance polymers. science.gov The specific substitutions on this compound could be leveraged to create monomers for new materials with tailored thermal stability, solubility, or conductive properties.

Another novel avenue is in the field of energetic materials. Theoretical studies on nitro-substituted benzimidazoles have highlighted their potential as high-energy compounds with significant thermal stability. nih.gov Investigating the properties of nitrated derivatives of this compound could open up applications in this specialized area of chemistry. Further possibilities include its use as a scaffold for agrochemicals, corrosion inhibitors for metals, or as a component in organic light-emitting diodes (OLEDs) or chemical sensors, leveraging the stable, conjugated aromatic system of the benzimidazole ring.

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